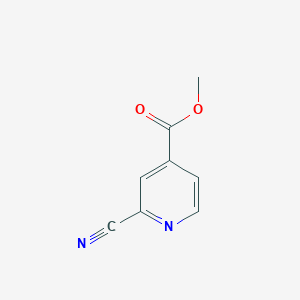

Methyl 2-cyanoisonicotinate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-cyanopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVHMLCJEKDDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478210 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-64-6 | |

| Record name | Methyl 2-cyanoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-cyanopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyanoisonicotinate is a key heterocyclic building block in organic synthesis, playing a crucial role as an intermediate in the preparation of various pharmaceutical compounds. Its unique molecular architecture, featuring a pyridine ring substituted with a cyano and a methyl ester group, makes it a versatile reagent for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety considerations.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale brown or white crystalline powder.[1][2] It is slightly soluble in water.[3] A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-cyanopyridine-4-carboxylate | [1] |

| Synonyms | Methyl 2-cyano-4-pyridinecarboxylate, 2-Cyano-4-pyridinecarboxylic acid methyl ester | [1] |

| CAS Number | 94413-64-6 | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Pale brown or white crystalline powder | [1] |

| Melting Point | 107-109 °C | [1] |

| Boiling Point (Predicted) | 296.6 ± 25.0 °C | - |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | - |

| Water Solubility | 6.2 g/L at 25 °C (Slightly Soluble) | [3] |

| Purity | ≥99.0% | [1] |

Spectral Data (Predicted)

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would likely show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The aromatic protons would be expected in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the cyano and ester substituents. The methyl protons would appear as a singlet in the upfield region, likely around δ 3.9-4.0 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. Key chemical shifts would include the carbonyl carbon of the ester group (around 165 ppm), the nitrile carbon (around 115-120 ppm), and the carbons of the pyridine ring (in the 120-150 ppm range).[4][5] The methyl carbon of the ester would be expected at approximately 53 ppm.

Predicted IR Spectrum

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A strong absorption band around 2230 cm⁻¹ would correspond to the C≡N stretching of the nitrile group. The C=O stretching of the ester group would be observed as a strong band in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester would likely appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be seen in the 1400-1600 cm⁻¹ range.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation, amidation, and subsequent dehydration of a methyl 2-methyl-4-pyridinecarboxylate precursor.[6]

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Oxidation: To a solution of methyl 2-methyl-4-pyridinecarboxylate, add a solution of potassium permanganate (KMnO₄) portion-wise while maintaining the temperature at 0-5 °C. The molar ratio of the starting material to KMnO₄ should be approximately 1.0:2.5.[6] Stir the reaction mixture vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Amidation: Upon completion, filter the reaction mixture to remove manganese dioxide. The resulting filtrate containing methyl 2-carboxy-4-pyridinecarboxylate is then treated with a thionyl chloride (SOCl₂) to form the acid chloride. Subsequently, bubble ammonia gas through the solution or add an aqueous ammonia solution to perform the amidation, yielding methyl 2-amido-4-pyridinecarboxylate.

-

Dehydration: The amide is then subjected to dehydration to form the nitrile. A common dehydrating agent is a mixture of trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N).[6] The reaction is typically carried out in an inert solvent at a controlled temperature.

-

Purification: After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using a reversed-phase HPLC method.[7]

Caption: Workflow for HPLC purity analysis.

Detailed Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

-

Chromatographic Conditions:

-

Column: ODS-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A mixture of a buffer salt solution (e.g., ammonium acetate) and methanol, run in an isocratic elution mode.[7] The exact ratio should be optimized for best separation.

-

Flow Rate: 0.5-1.5 mL/min.[7]

-

Column Temperature: 10-40 °C.[7]

-

Detection Wavelength: 200-300 nm, optimized for the analyte's maximum absorbance.[7]

-

Injection Volume: 20 µL.[7]

-

-

Sample and Standard Preparation:

-

Test Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.[7]

-

Reference Standard Solution: Prepare a solution of a reference standard of known purity in the mobile phase at a similar concentration.

-

-

Analysis: Inject the test and reference solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it against the reference standard.

Reactivity and Stability

This compound should be stored in a cool, dry place in a tightly sealed container with adequate ventilation.[3] It should be kept away from oxidizing agents.[3] The nitrile and ester functional groups are susceptible to hydrolysis under strong acidic or basic conditions. The pyridine ring can undergo reactions typical of aromatic heterocycles.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds.[3] A notable application is its use in the synthesis of Topiroxostat, a drug for the treatment of hyperuricemia and gout.[1] It is also used in the preparation of tetra-substituted imidazolines, which act as potent and selective neuropeptide Y (NPY) Y5 receptor antagonists.[3]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is transported under the class 6.1 for toxic solids.[3]

Conclusion

This compound is a fundamentally important building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and purity assessment. A thorough understanding of these characteristics is essential for its effective and safe utilization in research and development settings, particularly in the pursuit of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Infrared characterization of formation and resonance stabilization of the Criegee intermediate methyl vinyl ketone oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. China this compoundï¼CAS# 94413-64-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]

In-depth Technical Guide: 1H and 13C NMR Spectral Data for Methyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-cyanoisonicotinate. Due to the limited availability of experimentally derived public data, this guide leverages high-quality predictive software to offer valuable insights for the characterization of this compound, which is a key intermediate in the synthesis of various pharmaceutical agents.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 8.20 | d | 1.5 |

| H5 | 7.90 | dd | 5.0, 1.5 |

| H6 | 8.90 | d | 5.0 |

| OCH₃ | 4.00 | s | - |

Note: Predicted values can vary slightly between different software packages. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 135.0 |

| C3 | 125.0 |

| C4 | 145.0 |

| C5 | 122.0 |

| C6 | 152.0 |

| CN | 116.0 |

| C=O | 164.0 |

| OCH₃ | 53.0 |

Note: Predicted values can vary slightly between different software packages. Experimental verification is recommended.

Experimental Protocols

While specific experimental protocols for acquiring the NMR spectra of this compound are not publicly available, a general methodology for obtaining high-quality ¹H and ¹³C NMR data for a small organic molecule is provided below.

General Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Lock the spectrometer onto the deuterium signal of the solvent.

3. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include:

-

Pulse angle: 30-45°

-

Spectral width: ~16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or more for dilute samples)

-

4. ¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include:

-

Pulse angle: 30-45°

-

Spectral width: ~200-250 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a chemical compound like this compound.

Solubility Profile of Methyl 2-cyanoisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 2-cyanoisonicotinate, a key intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals limited publicly available quantitative solubility data for this compound in common laboratory solvents. This guide provides the currently available information and presents a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work.

Introduction

This compound (also known as 4-methoxycarbonyl-2-cyanopyridine) is a substituted pyridine derivative with significant applications in the synthesis of various biologically active molecules. Its solubility in different solvents is a critical physical property that influences reaction kinetics, purification strategies, and formulation development. An understanding of its solubility profile is therefore essential for chemists and pharmaceutical scientists.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical supplier data indicates a scarcity of quantitative solubility information for this compound in common organic solvents. The only reported quantitative value is for its solubility in water.

Table 1: Known Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 25 | 6.2[1] | ~0.038 |

Molar solubility was calculated based on a molecular weight of 162.15 g/mol .

Qualitative information for a structurally related compound, 2-Pyridinecarbonitrile, 4-methoxy-, suggests good solubility in ethanol and dichloromethane and poor solubility in water. While this may indicate a similar trend for this compound, it is not a substitute for empirical data.

Given the lack of comprehensive data, this guide provides a robust experimental protocol to enable researchers to determine the solubility of this compound in their specific solvent systems.

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of a solid compound such as this compound in a given solvent at a specific temperature. This method, known as the isothermal saturation method, is a reliable and widely used technique.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, acetonitrile, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Table 2: Template for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Conclusion

While quantitative solubility data for this compound in common organic laboratory solvents is not extensively documented in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol for the isothermal saturation method offers a reliable approach to generating accurate solubility data. This information is vital for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the key synthetic routes to Methyl 2-cyanoisonicotinate, a valuable building block in the pharmaceutical industry. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and application in a research and development setting.

Introduction

This compound (CAS No. 94413-64-6) is a key intermediate in the synthesis of various pharmaceutical compounds, including the gout medication Topiroxostat and selective neuropeptide Y (NPY) Y5 receptor antagonists. Its synthesis is therefore of significant interest to the medicinal and process chemistry communities. This guide outlines the two primary synthetic strategies for obtaining this compound: palladium-catalyzed cyanation of a halogenated precursor and a multi-step synthesis commencing from a methyl-substituted pyridine derivative.

Route 1: Palladium-Catalyzed Cyanation of Methyl 2-bromopyridine-4-carboxylate

This is a well-documented and efficient method for the synthesis of this compound, involving a palladium-catalyzed cross-coupling reaction.

start [label="Methyl 2-bromopyridine-4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Zn(CN)₂, Pd(PPh₃)₄\nDMF, 120 °C", shape=plaintext, fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="Cyanation"]; reagents -> product [style=invis]; }

Caption: Palladium-catalyzed cyanation of a bromo-pyridine precursor.Quantitative Data for Route 1

| Parameter | Value |

| Starting Material | Methyl 2-bromopyridine-4-carboxylate |

| Reagents | Zinc cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Reaction Time | 2.5 hours |

| Yield | 84% |

Experimental Protocol for Route 1

Materials:

-

Methyl 2-bromopyridine-4-carboxylate (17.4 g, 80.5 mmol)

-

N,N-Dimethylformamide (DMF, 160 mL)

-

Zinc cyanide (Zn(CN)₂, 5.7 g, 48.53 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4.7 g)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, dissolve methyl 2-bromopyridine-4-carboxylate in N,N-dimethylformamide (DMF).

-

Add zinc cyanide to the solution in a single portion.

-

Degas the reaction mixture by bubbling nitrogen gas through it.

-

Add tetrakis(triphenylphosphine)palladium(0) to the mixture.

-

Degas the mixture again with nitrogen.

-

Heat the reaction mixture in an oil bath at 120 °C for 2.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 200 mL of water to the reaction mixture and stir for 30 minutes.

-

Filter the resulting solid through a glass sand core funnel.

-

Wash the collected solid with two 100 mL portions of distilled water.

-

Dry the solid under vacuum to obtain methyl 2-cyano-4-pyridinecarboxylate.[1]

Product Characterization:

The product can be characterized by electrospray mass spectrometry (ESI-MS), which should show a peak at [M+H]⁺ m/z 163.2.[1] The obtained product is often of sufficient purity for direct use in subsequent reactions without further purification.[1]

Route 2: Multi-step Synthesis from Methyl 2-methyl-4-pyridinecarboxylate

start [label="Methyl 2-methyl-4-\npyridinecarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Methyl 2-carboxy-4-\npyridinecarboxylate"]; intermediate2 [label="Methyl 2-carbamoyl-4-\npyridinecarboxylate"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Oxidation"]; intermediate1 -> intermediate2 [label="Amidation"]; intermediate2 -> product [label="Dehydration"]; }

Caption: Multi-step synthesis involving oxidation, amidation, and dehydration.Quantitative Data for Route 2

The following table summarizes the likely reagents and conditions for each step, based on available information. It is important to note that these parameters may require optimization.

| Step | Reagents & Conditions | Reported Yield |

| Oxidation | Potassium permanganate (KMnO₄); n(starting material):n(KMnO₄) = 1.0:2.5; Crystallization at 0-5 °C. | Not specified for this step |

| Amidation | Thionyl chloride (SOCl₂), followed by ammonia; n(intermediate):n(SOCl₂) = 1.0:1.4. | Not specified for this step |

| Dehydration | Trifluoroacetic anhydride-triethylamine system. | Total yield for the 3 steps is reported as 53.0%. |

Experimental Protocols for Route 2 (Proposed)

The following are proposed experimental procedures for each step, based on general methodologies. These should be considered as starting points for experimental design and will likely require optimization.

Step 1: Oxidation of Methyl 2-methyl-4-pyridinecarboxylate

This step aims to oxidize the methyl group at the 2-position to a carboxylic acid. Potassium permanganate is a common and effective oxidizing agent for this transformation.

-

Proposed Procedure:

-

Suspend methyl 2-methyl-4-pyridinecarboxylate in an aqueous solution.

-

Heat the mixture and add a solution of potassium permanganate dropwise, maintaining the temperature.

-

After the addition is complete, continue heating until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate to precipitate the carboxylic acid product.

-

Isolate the product by filtration and dry.

-

Step 2: Amidation of Methyl 2-carboxy-4-pyridinecarboxylate

This step converts the newly formed carboxylic acid into a primary amide. A common method is to first activate the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

-

Proposed Procedure:

-

Suspend the carboxylic acid intermediate in an inert solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise at a low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a suitable solvent and add an excess of aqueous ammonia at a low temperature.

-

Stir the reaction mixture until the amidation is complete.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the amide.

-

Step 3: Dehydration of Methyl 2-carbamoyl-4-pyridinecarboxylate

The final step is the dehydration of the primary amide to the corresponding nitrile. A variety of dehydrating agents can be used for this purpose. The trifluoroacetic anhydride-triethylamine system has been reported as effective for this transformation.

-

Proposed Procedure:

-

Dissolve the amide intermediate in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

-

Summary

This guide has presented two key synthetic routes to this compound. The palladium-catalyzed cyanation of methyl 2-bromopyridine-4-carboxylate is a high-yielding, one-step process with a well-established experimental protocol. The multi-step synthesis from methyl 2-methyl-4-pyridinecarboxylate offers an alternative approach, though it requires a three-step sequence and the detailed experimental conditions for each step on this specific substrate are not as well-documented in a single source. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The palladium-catalyzed route is likely the more straightforward and reliable method based on the current literature.

References

Molecular structure and formula of Methyl 2-cyanoisonicotinate

An In-Depth Technical Guide to Methyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in organic synthesis, most notably as a crucial intermediate in the preparation of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed hypothetical experimental protocols for its synthesis and characterization, including spectroscopic analysis, are presented. Furthermore, its significant role in drug development is highlighted through its application in the synthesis of Topiroxostat, a xanthine oxidase inhibitor.

Molecular Structure and Properties

This compound, with the IUPAC name methyl 2-cyanopyridine-4-carboxylate , is a substituted pyridine derivative. Its structure features a pyridine ring substituted with a cyano group at the 2-position and a methyl ester group at the 4-position.

Molecular Formula: C₈H₆N₂O₂[1]

Molecular Weight: 162.15 g/mol [1]

CAS Number: 94413-64-6[1]

Synonyms:

-

2-Cyano-4-pyridinecarboxylic acid methyl ester[2]

-

Methyl 2-cyanopyridine-4-carboxylate[3]

-

2-Cyano-isonicotinic acid methyl ester

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Appearance | Pale brown to white crystalline solid | [4] |

| Melting Point | 107-109 °C | [4] |

| Boiling Point (Predicted) | 296.6 ± 25.0 °C | [4] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |

| Water Solubility | Slightly soluble (6.2 g/L at 25 °C) | [4][5] |

| Storage | Store in a cool, dry place in a tightly sealed container, away from oxidizing agents. | [5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl ester group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The methyl protons will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester and the nitrile carbon will be the most downfield. The chemical shifts of the pyridine ring carbons will be in the aromatic region, influenced by the positions of the substituents.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ||

| O-CH ₃ | 3.9 - 4.1 | Singlet |

| Ar-H | 7.5 - 8.8 | Multiplets |

| ¹³C | ||

| O-C H₃ | 52 - 55 | |

| C N | 115 - 120 | |

| Ar-C | 120 - 155 | |

| C =O | 160 - 165 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) stretch | 2220 - 2240 | Medium |

| C=O (Ester) stretch | 1720 - 1740 | Strong |

| C=N, C=C (Aromatic) stretch | 1400 - 1600 | Medium |

| C-O (Ester) stretch | 1100 - 1300 | Strong |

| C-H (Aromatic) stretch | 3000 - 3100 | Medium |

| C-H (Methyl) stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 162. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 131, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) resulting in a fragment at m/z 103.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route starts from methyl 2-methyl-4-pyridinecarboxylate. The process involves oxidation of the methyl group to a carboxylic acid, followed by amidation and subsequent dehydration to the nitrile.[2]

Workflow for the Synthesis of this compound

Step 1: Oxidation

-

To a stirred solution of methyl 2-methyl-4-pyridinecarboxylate in water, add potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove manganese dioxide and acidify the filtrate to precipitate the product, methyl 2-carboxy-4-pyridinecarboxylate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amidation

-

Suspend methyl 2-carboxy-4-pyridinecarboxylate in a suitable solvent (e.g., dichloromethane) and add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Stir the reaction at room temperature until the formation of the acid chloride is complete.

-

Remove the excess SOCl₂ under reduced pressure.

-

Dissolve the crude acid chloride in an appropriate solvent and bubble ammonia gas through the solution or add aqueous ammonia at a low temperature to form methyl 2-carbamoylisonicotinate.

-

Extract the product and purify by recrystallization.

Step 3: Dehydration

-

Dissolve methyl 2-carbamoylisonicotinate in a suitable solvent such as tetrahydrofuran or dichloromethane.

-

Add a dehydrating agent system, for example, a mixture of trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N), at 0 °C.[2]

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water, extract the product, and purify by column chromatography or recrystallization to yield this compound.

Role in Drug Development: Synthesis of Topiroxostat

This compound is a key starting material for the synthesis of Topiroxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2][3]

Logical Flow from Intermediate to Active Pharmaceutical Ingredient

The synthesis involves the reaction of this compound with hydrazine hydrate to form an intermediate hydrazide (TPS-1). This intermediate is then reacted with 4-cyanopyridine to form a second intermediate (TPS-2a), which subsequently undergoes a ring-closure reaction to yield the final active pharmaceutical ingredient, Topiroxostat.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its molecular structure allows for facile conversion into more complex heterocyclic systems, as exemplified by its role in the synthesis of Topiroxostat. The information provided in this guide, including its properties and detailed (though hypothetical) experimental procedures, should serve as a useful resource for researchers and scientists in the field. Further investigation into the crystallographic structure and detailed spectroscopic analysis would provide even greater insight into the chemistry of this important compound.

References

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Methyl 2-cyanoisonicotinate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, handling procedures, and Material Safety Data Sheet (MSDS) details for Methyl 2-cyanoisonicotinate (CAS No. 94413-64-6). The information herein is intended to ensure the safe use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a pale brown solid organic compound.[1] It is slightly soluble in water.[1][2] Proper understanding of its physical and chemical properties is fundamental to its safe handling and use.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molar Mass | 162.15 g/mol | [1][3] |

| Appearance | Pale brown solid | [1] |

| Melting Point | 107-109°C | [1] |

| Boiling Point (Predicted) | 296.6 ± 25.0 °C | [1] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |

| Water Solubility | Slightly soluble (6.2 g/L at 25°C) | [1][2] |

| Purity | Typically 97% - 98% | [2] |

Safety and Hazard Information

This compound is classified as a harmful substance.[2] The Globally Harmonized System (GHS) classification and associated hazard statements are summarized below.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Precautionary Statements: A comprehensive list of precautionary statements can be found in safety data sheets, including recommendations for prevention, response, storage, and disposal.

Experimental Protocols

While specific experimental protocols for determining the toxicity of this compound are not publicly available, the hazard classifications indicate that standard toxicological studies have been performed. These typically include:

-

Acute Oral, Dermal, and Inhalation Toxicity Studies: These experiments are generally conducted in animal models (e.g., rats, rabbits) to determine the median lethal dose (LD50) or lethal concentration (LC50) of a substance. The protocols follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Skin and Eye Irritation Studies: These tests, often performed on animal models, assess the potential of a substance to cause irritation upon contact with the skin and eyes. In vitro alternatives are increasingly being used.

-

Specific Target Organ Toxicity Studies: These experiments evaluate the potential for a single exposure to a chemical to cause significant, non-lethal target organ/systemic toxicity.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2] Keep away from oxidizing agents.[2] The recommended storage temperature is room temperature or ambient.[3]

-

Handling: Use only in a well-ventilated area.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential. The following diagram outlines the recommended first aid procedures.

Accidental Release Measures

In the case of a spill, a clear and systematic response is necessary to ensure the safety of personnel and the environment.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[6][7]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) should be utilized.

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas.[4] Eyewash stations and safety showers should be close to the workstation location.[4]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[4][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

-

Transportation Information

This compound is regulated for transport.

-

Transport Hazard Class: 6.1 (Toxic)[2]

-

Packaging Group: III[2]

-

Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.[2]

This guide is intended as a summary of the available safety information. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. China this compoundï¼CAS# 94413-64-6) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound - CAS:94413-64-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.com [capotchem.com]

- 6. www1.mscdirect.com [www1.mscdirect.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Technical Guide: Methyl 2-cyanoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyanoisonicotinate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Topiroxostat, a potent xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in pharmaceutical manufacturing.

Chemical and Physical Properties

This compound, also known by its IUPAC name methyl 2-cyanopyridine-4-carboxylate, is a white to pale brown crystalline solid.[1][2] Its chemical structure incorporates a pyridine ring functionalized with both a cyano and a methyl ester group, contributing to its reactivity and utility as a building block in organic synthesis.[1] A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-cyanopyridine-4-carboxylate | [2] |

| Synonyms | This compound, 2-Cyano-4-pyridinecarboxylic acid methyl ester | [1] |

| CAS Number | 94413-64-6 | [1][2] |

| Molecular Formula | C₈H₆N₂O₂ | [1][2] |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Appearance | White to pale brown crystalline powder/solid | [1] |

| Melting Point | 107-109 °C | [1] |

| Purity | ≥99.0% (typical) | [1] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Topiroxostat. A common and effective method involves the cyanation of a pyridine N-oxide precursor, a transformation known as the Reissert-Henze reaction.[3][4] This reaction introduces a cyano group at the C2 position of the pyridine ring.

Synthesis Workflow

The overall workflow for the synthesis of this compound from isonicotinic acid is depicted in the following diagram.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN113666909A - Preparation method of topiroxostat - Google Patents [patents.google.com]

- 4. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]

An In-depth Technical Guide on the Discovery and History of Pyridine Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it an indispensable building block in the pursuit of new medicines and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of pyridine derivative synthesis, with a focus on the core methodologies that have shaped the field. We will delve into the seminal discoveries, explore the intricacies of their reaction mechanisms, provide detailed experimental protocols for key transformations, and present quantitative data to facilitate practical application and comparison.

A Brief History of Pyridine

The story of pyridine begins in the mid-19th century. In 1846, the Scottish chemist Thomas Anderson first isolated a nitrogen-containing aromatic compound from bone oil, which he named "picoline." A few years later, in the 1850s, he isolated pyridine itself from the same source.[1] The correct structure of pyridine, a six-membered aromatic ring containing one nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar in 1869 and 1871, respectively. The first successful laboratory synthesis of pyridine was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, albeit in low yield.

The late 19th and early 20th centuries witnessed the development of the first systematic methods for the synthesis of pyridine derivatives, laying the foundation for modern pyridine chemistry. These classical "named" reactions remain fundamental to the field and are a testament to the ingenuity of early organic chemists. This guide will explore these foundational syntheses in detail, followed by a look at the evolution of these methods into the modern era of catalytic and multicomponent reactions.

Here is a timeline illustrating the key discoveries in the history of pyridine synthesis:

Seminal Syntheses of Pyridine Derivatives

This section details the foundational named reactions for pyridine synthesis, providing historical context, reaction mechanisms, experimental protocols, and quantitative data.

The Hantzsch Pyridine Synthesis (1881)

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is one of the most well-known and versatile methods for the synthesis of dihydropyridines and subsequently pyridines.[2] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2]

The mechanism of the Hantzsch synthesis is believed to proceed through the initial formation of two key intermediates: an enamine from the reaction of the β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and the other β-ketoester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, affords the dihydropyridine product. Aromatization to the corresponding pyridine can be achieved by oxidation.

This protocol is a representative example of the Hantzsch synthesis.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium acetate (0.77 g, 10 mmol)

-

Ethanol (20 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

The Hantzsch synthesis is known for its generally good yields with a variety of substrates. Modern modifications, such as the use of microwave irradiation or catalysts, have further improved its efficiency.[2]

| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Reflux, EtOH, 4-6h | ~90%[2] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | Reflux, EtOH | 92%[2] |

| Formaldehyde | Ethyl acetoacetate | NH₄OAc | Reflux, EtOH | 85%[2] |

| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ultrasonic irradiation, aq. micelles, PTSA | 96%[2] |

The Chichibabin Pyridine Synthesis (1924)

Developed by the Russian chemist Aleksei Chichibabin in 1924, this method is a cornerstone of industrial pyridine production.[3] It involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically in the gas phase over a solid catalyst at high temperatures.[3] While the laboratory-scale yields can be low, its use of inexpensive starting materials makes it economically viable for large-scale synthesis.[4]

The Chichibabin synthesis proceeds through a complex series of reactions, including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization.[3] The exact sequence of events can vary depending on the specific reactants. For the synthesis of pyridine itself from formaldehyde, acetaldehyde, and ammonia, a plausible pathway involves the formation of acrolein as a key intermediate.

The industrial synthesis of pyridine via the Chichibabin reaction is typically a continuous gas-phase process.

Reactants:

-

Acetaldehyde

-

Formaldehyde

-

Ammonia

Conditions:

-

Catalyst: Typically a modified alumina (Al₂O₃) or silica (SiO₂) catalyst.[3]

-

Temperature: 350–500 °C.[3]

-

Pressure: Atmospheric or slightly elevated pressure.

Procedure:

-

A gaseous mixture of acetaldehyde, formaldehyde, and an excess of ammonia is passed over the heated catalyst bed in a reactor.

-

The product stream, containing pyridine, picolines, and other byproducts, is cooled to condense the liquid products.

-

The crude product mixture is then purified by fractional distillation to isolate pyridine.

Yields in the Chichibabin synthesis can be modest, but the process is optimized for continuous production from low-cost feedstocks.

| Reactants | Catalyst | Temperature (°C) | Products | Yield (%) |

| Acetaldehyde, Formaldehyde, NH₃ | Modified Al₂O₃/SiO₂ | 350-500 | Pyridine, 3-Picoline | ~20% (Pyridine)[4] |

| Acetaldehyde, NH₃ | Modified Al₂O₃/SiO₂ | 350-500 | 2-Methylpyridine, 4-Methylpyridine | Mixture[3] |

| Acrolein, NH₃ | Modified Al₂O₃/SiO₂ | 350-500 | 3-Methylpyridine, Pyridine | Mixture[3] |

The Kröhnke Pyridine Synthesis (1961)

Reported by Fritz Kröhnke in 1961, this synthesis provides a versatile route to highly functionalized pyridines.[5] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5]

The Kröhnke synthesis is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia, followed by dehydration and elimination of the pyridine leaving group to afford the substituted pyridine.

This protocol describes a one-pot variation of the Kröhnke synthesis.

Materials:

-

Acetophenone (2.40 g, 20 mmol)

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ammonium acetate (7.71 g, 100 mmol)

Procedure:

-

In a round-bottom flask, thoroughly mix acetophenone, benzaldehyde, and ammonium acetate.

-

Heat the solvent-free mixture to 120-140 °C for 2-4 hours.

-

The reaction mixture will melt and then solidify.

-

After cooling to room temperature, treat the solid with water and break it up.

-

Collect the crude product by vacuum filtration and wash with water.

-

Recrystallize the product from ethanol to obtain pure 2,4,6-triphenylpyridine.

The Kröhnke synthesis is known for its good yields and broad substrate scope.

| α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl | Conditions | Yield (%) |

| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc, AcOH, reflux | High[5] |

| N-(4-Methoxy)phenacylpyridinium bromide | 4-Chlorochalcone | NH₄OAc, MeOH, reflux | 85%[5] |

| N-(2-Thienyl)acylpyridinium bromide | 1-(2-Furyl)-2-propen-1-one | NH₄OAc, AcOH, reflux | 78%[5] |

| One-pot: Acetophenone (2 equiv.), Benzaldehyde (1 equiv.) | In situ from reactants | NH₄OAc, 120-140 °C, solvent-free | ~90%[6] |

The Bohlmann-Rahtz Pyridine Synthesis (1957)

Discovered by Ferdinand Bohlmann and Dieter Rahtz in 1957, this reaction provides a route to trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[7] The reaction proceeds through an aminodiene intermediate, which undergoes a thermally induced cyclodehydration.[8]

The Bohlmann-Rahtz synthesis begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, which allows for a subsequent cyclodehydration to furnish the aromatic pyridine ring.[9]

This protocol is a modern, one-pot modification of the Bohlmann-Rahtz synthesis.

Materials:

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

1-Phenyl-2-propyn-1-one (1.30 g, 10 mmol)

-

Ammonium acetate (7.71 g, 100 mmol)

-

Ethanol (20 mL)

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate, 1-phenyl-2-propyn-1-one, and a large excess of ammonium acetate in ethanol.

-

Reflux the mixture for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by column chromatography on silica gel.

While the original two-step procedure had limitations, modern one-pot modifications and the use of catalysts have significantly improved the utility and yields of the Bohlmann-Rahtz synthesis.[9]

| Enamine/1,3-Dicarbonyl | Ethynylketone | Conditions | Yield (%) |

| Ethyl β-aminocrotonate | But-3-yn-2-one | Two steps: 1. Michael addition, 2. Heat | Moderate[7] |

| Ethyl acetoacetate, NH₄OAc | 1-Phenyl-2-propyn-1-one | One-pot, EtOH, reflux | 85%[10] |

| Acetylacetone, NH₄OAc | 4-(Trimethylsilyl)but-3-yn-2-one | One-pot, Yb(OTf)₃, Toluene, reflux | 92%[9] |

| Dimedone, NH₄OAc | 1-(2-Thienyl)-2-propyn-1-one | One-pot, AcOH, Toluene, reflux | 88%[9] |

The Guareschi-Thorpe Condensation (1896)

First reported by Icilio Guareschi in 1896 and later investigated by Jocelyn Thorpe, this reaction synthesizes 2-pyridone derivatives.[11] The classical Guareschi-Thorpe condensation involves the reaction of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[11] A variation involves the condensation of a cyanoacetamide with a 1,3-diketone.[12]

The reaction proceeds through a series of condensations and cyclization. Initially, a Knoevenagel condensation between the cyanoacetic ester and the acetoacetic ester is thought to occur, followed by the addition of ammonia and subsequent intramolecular cyclization and tautomerization to yield the 2-pyridone.

This protocol is a representative example of the Guareschi-Thorpe condensation.

Materials:

-

Ethyl cyanoacetate (1.13 g, 10 mmol)

-

Acetylacetone (1.00 g, 10 mmol)

-

Ammonium acetate (1.54 g, 20 mmol)

-

Ethanol (20 mL)

Procedure:

-

In a round-bottom flask, dissolve ethyl cyanoacetate, acetylacetone, and ammonium acetate in ethanol.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Recent advancements have focused on developing greener and more efficient versions of the Guareschi-Thorpe reaction.[13]

| Cyano-component | 1,3-Dicarbonyl | Conditions | Yield (%) |

| Ethyl cyanoacetate | Acetoacetic ester | NH₃, EtOH | Moderate[11] |

| Cyanoacetamide | Acetylacetone | (NH₄)₂CO₃, H₂O, 80 °C | 95%[13] |

| Ethyl cyanoacetate | Dimedone | (NH₄)₂CO₃, H₂O, 80 °C | 92%[13] |

| Cyanoacetamide | 1,3-Cyclohexanedione | (NH₄)₂CO₃, H₂O, 80 °C | 90%[13] |

The Ciamician-Dennstedt Rearrangement (1881)

Discovered by Giacomo Ciamician and Max Dennstedt in 1881, this reaction describes the ring expansion of pyrrole to a 3-halopyridine upon treatment with a dihalocarbene, typically generated from a haloform and a strong base.[14]

The Ciamician-Dennstedt rearrangement proceeds via the addition of a dihalocarbene to the pyrrole ring, forming a dihalocyclopropane intermediate. This unstable intermediate then undergoes a rearrangement, involving cleavage of the cyclopropane ring and elimination of hydrogen halide, to afford the 3-halopyridine.[14]

This protocol is a classical example of the Ciamician-Dennstedt rearrangement.

Materials:

-

Pyrrole (0.67 g, 10 mmol)

-

Chloroform (1.19 g, 10 mmol)

-

Potassium hydroxide (powdered, 2.81 g, 50 mmol)

-

Diethyl ether (anhydrous, 50 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend powdered potassium hydroxide in anhydrous diethyl ether.

-

Add a solution of pyrrole in diethyl ether to the suspension with stirring.

-

Slowly add a solution of chloroform in diethyl ether to the reaction mixture.

-

After the addition is complete, reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and carefully add water to quench the reaction.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by distillation.

-

Purify the residue by distillation or column chromatography to obtain 3-chloropyridine.

The classical Ciamician-Dennstedt rearrangement often suffers from low yields and the formation of byproducts. Modern variations have aimed to improve the efficiency and scope of this transformation.[15]

| Pyrrole Derivative | Haloform | Base | Conditions | Yield (%) |

| Pyrrole | CHCl₃ | KOH | Reflux, Ether | Low |

| 2,5-Dimethylpyrrole | CHBr₃ | KOt-Bu | -78 °C to rt, THF | 45% |

| Indole | Aryl-chlorodiazirine | Na₂CO₃ | 50 °C, CH₃CN | 50-80%[15] |

Evolution and Modern Methodologies

The foundational syntheses described above have been the subject of continuous refinement and adaptation. The drive for greater efficiency, milder reaction conditions, and increased molecular diversity has led to the development of a plethora of modern pyridine synthesis methodologies.

Key areas of advancement include:

-

Catalysis: The use of transition metal catalysts (e.g., palladium, rhodium, copper) has enabled novel cycloaddition and cross-coupling strategies for pyridine ring formation.[16]

-

One-Pot and Multicomponent Reactions: Inspired by the Hantzsch synthesis, numerous one-pot and multicomponent reactions have been developed to construct complex pyridine derivatives from simple starting materials in a single step, improving atom economy and reducing waste.[17][18]

-

Domino and Cascade Reactions: These elegant strategies involve a sequence of intramolecular reactions that proceed in a single operation to rapidly build up the pyridine core.[19][20]

-

Green Chemistry Approaches: The use of greener solvents (e.g., water, ionic liquids), microwave irradiation, and solvent-free conditions has made pyridine synthesis more environmentally benign.[21]

Conclusion

The synthesis of pyridine derivatives has a rich and fascinating history, evolving from early isolations from natural sources to the sophisticated and highly efficient methods employed today. The classical named reactions, born out of the foundational era of organic chemistry, continue to be relevant and have provided the inspiration for the development of modern synthetic strategies. For researchers, scientists, and drug development professionals, a deep understanding of these core synthetic methodologies is essential for the design and construction of novel pyridine-containing molecules with tailored properties for a wide range of applications. The ongoing innovation in this field promises to deliver even more powerful tools for accessing this vital heterocyclic scaffold in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 10. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]

- 11. Guareschi-Thorpe Condensation [drugfuture.com]

- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]

- 15. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 2-Cyanoisonicotinate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyanoisonicotinate is a highly valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds, particularly those with significant pharmacological applications. Its unique structure, featuring a pyridine ring activated by both a cyano and a methyl ester group, allows for diverse reactivity and the construction of complex fused ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including 1,2,4-triazoles and pyrimido[4,5-d]pyridines.

Application 1: Synthesis of Topiroxostat, a Xanthine Oxidase Inhibitor

This compound is a crucial intermediate in the synthesis of Topiroxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] The synthetic pathway involves the initial conversion of this compound to 2-cyanoisonicotinohydrazide, followed by a cyclocondensation reaction with 4-cyanopyridine to form the 1,2,4-triazole ring of Topiroxostat.

Experimental Workflow: Synthesis of Topiroxostat

Caption: Synthetic pathway for Topiroxostat from this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cyanoisonicotinohydrazide

This procedure outlines the conversion of this compound to 2-cyanoisonicotinohydrazide.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add hydrazine hydrate (typically 1.1 to 1.5 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield 2-cyanoisonicotinohydrazide.

Step 2: Synthesis of Topiroxostat (4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile)

This protocol details the cyclocondensation of 2-cyanoisonicotinohydrazide with 4-cyanopyridine.

Materials:

-

2-Cyanoisonicotinohydrazide

-

4-Cyanopyridine

-

Sodium methoxide

-

Methanol

-

1-Methyl-2-pyrrolidone (NMP)

-

Ethanol

Procedure:

-

To a solution of 4-cyanopyridine in methanol, add sodium methoxide and stir at room temperature for one hour.

-

Add 2-cyanoisonicotinohydrazide to the mixture and heat to reflux for 24 hours.

-

After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.

-

Wash the solid with methanol and dry under vacuum.

-

For purification, the crude product can be recrystallized from a mixture of ethanol and 1-methyl-2-pyrrolidone by heating at 80°C.

-

Filter the purified crystals, wash with an ethanol/NMP mixture and then ethanol, and dry under vacuum to obtain Topiroxostat.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | ~90 | Patent Data |

| 2 | 2-Cyanoisonicotinohydrazide | 4-Cyanopyridine | Methanol | Reflux | 24 | 80-90 | Patent Data |

Application 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

This compound serves as a valuable precursor for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold, which is present in numerous biologically active molecules. The synthesis involves a cyclocondensation reaction between the nitrile group of this compound and an amidine, such as guanidine, to construct the fused pyrimidine ring.

Experimental Workflow: Synthesis of 2,4-Diaminopyrimido[4,5-d]pyridin-7(8H)-one

Caption: General scheme for the synthesis of a pyrimido[4,5-d]pyridine derivative.

Experimental Protocol (General Procedure)

This protocol provides a general methodology for the synthesis of a 2,4-diaminopyrimido[4,5-d]pyridine derivative from this compound and guanidine. This procedure is based on established methods for the synthesis of pyrimidines from nitriles and amidines.[2][3][4]

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide or another suitable base

-

Anhydrous ethanol or another suitable high-boiling solvent (e.g., DMF, DMSO)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir for a short period to generate free guanidine.

-

To this mixture, add this compound.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction time can vary significantly based on the specific substrates and conditions.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The product may precipitate upon cooling or neutralization. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Quantitative Data Summary (Representative)

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridinecarbonitriles | Amidines | NaOEt, DBU, etc. | Ethanol, DMF, etc. | Reflux | 12-48 | 40-80 | General Methods[2][3][4] |

Note: The yields and reaction conditions for the synthesis of pyrimido[4,5-d]pyrimidines can vary widely depending on the specific substrates and catalysts used. The data presented is representative of general procedures found in the literature.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and data provided herein offer a foundation for researchers to explore the rich chemistry of this building block in the development of novel therapeutic agents and other functional organic materials. The straightforward conversion of this compound into complex heterocyclic systems underscores its significance in modern organic and medicinal chemistry.

References

Application of Methyl 2-cyanoisonicotinate in Medicinal Chemistry: A Detailed Overview

Introduction

Methyl 2-cyanoisonicotinate is a versatile pyridine-based chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive cyano group and a pyridine ring, make it a valuable building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. This document provides a detailed overview of the applications of this compound, with a primary focus on its pivotal role in the synthesis of the anti-gout medication Topiroxostat. Additionally, it explores its potential in the synthesis of other bioactive molecules and provides detailed experimental protocols and relevant quantitative data.

Key Application: Synthesis of Topiroxostat

This compound is a crucial starting material for the industrial synthesis of Topiroxostat, a potent and selective non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[1] The synthesis typically involves a multi-step process, beginning with the conversion of this compound to a hydrazide intermediate, followed by condensation with 4-cyanopyridine and subsequent cyclization to form the 1,2,4-triazole core of Topiroxostat.

Signaling Pathway of Topiroxostat

Topiroxostat exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which plays a key role in the purine metabolism pathway. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, Topiroxostat effectively reduces the production of uric acid in the body. Elevated levels of uric acid are a hallmark of gout and can lead to the formation of painful uric acid crystals in the joints and other tissues. The inhibition of xanthine oxidase by Topiroxostat is a critical mechanism for managing and preventing the symptoms of gout.

References

Application Notes and Protocols for Methyl 2-cyanoisonicotinate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving Methyl 2-cyanoisonicotinate, a versatile intermediate in pharmaceutical and chemical synthesis. The protocols are based on established literature and are intended to serve as a practical guide for laboratory applications.

Physicochemical Properties and Safety Information

This compound is a white crystalline powder. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 94413-64-6 | N/A |

| Molecular Formula | C₈H₆N₂O₂ | N/A |

| Molecular Weight | 162.15 g/mol | N/A |

| Melting Point | 107-109 °C | [1] |

| Purity | Typically ≥99.0% | [1] |

| Solubility | Slightly soluble in water. | N/A |

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of Topiroxostat: A Key Application

This compound is a crucial intermediate in the synthesis of Topiroxostat, a xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[1] The synthesis involves a two-step process: formation of a hydrazide intermediate followed by a cyclization reaction.

Workflow for the Synthesis of Topiroxostat

Caption: Synthetic workflow for Topiroxostat from this compound.

Experimental Protocols

Protocol 2.1: Synthesis of 2-Cyanoisonicotinic acid hydrazide (Intermediate TPS-1)

This protocol describes the reaction of this compound with hydrazine hydrate to form the corresponding hydrazide.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-